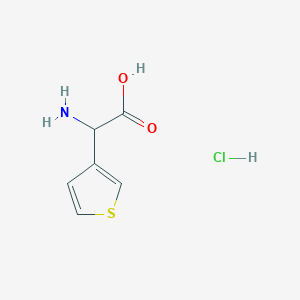

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

描述

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0) is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol . It features a 4-methyl-substituted imidazolidine ring fused with a propanoic acid moiety. This compound is a white solid with a melting point of 159–160°C and is stored at 2–8°C for stability . It is widely utilized in biological research, including applications in ELISA kits, antibodies, and molecular biology reagents .

属性

IUPAC Name |

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLYHEHUVLPNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287279, DTXSID001220845 | |

| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-49-7, 7511-46-8 | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC50121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Condensation Reaction

One common method for synthesizing this compound is through a condensation reaction involving an appropriate precursor that contains the imidazolidine structure. This method typically involves:

- Reagents : An amino acid derivative and an aldehyde or ketone.

- Conditions : The reaction is conducted under acidic conditions, often using catalysts such as p-toluenesulfonic acid.

- Yield : This method can provide moderate to high yields depending on the specific reagents and conditions used.

Method B: Activation of Carboxylic Acid

Another effective approach is the activation of the carboxylic acid group using coupling reagents such as benzotriazol-1-ol or N,N'-dicyclohexylcarbodiimide (DCC). The steps include:

Method C: Multistep Synthesis

A more complex synthesis route may involve multiple steps, including cyclization reactions and further functional group modifications. This method can include:

- Formation of Imidazolidine Ring : Starting from a precursor that can undergo cyclization under heat or acidic conditions.

- Subsequent Modifications : Further reactions may be performed to introduce the propanoic acid moiety.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting their key features:

| Method | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Method A | Amino acid derivative + Aldehyde/Ketone | Acidic conditions with catalyst | Moderate to High | Variable |

| Method B | Carboxylic acid + Coupling reagent | Under inert atmosphere | High | High |

| Method C | Various precursors | Multistep reactions | Variable | Variable |

Research Findings and Applications

Research indicates that this compound has potential applications in various fields, particularly in medicinal chemistry due to its favorable pharmacokinetic properties. Studies have shown that it may exhibit high gastrointestinal absorption and bioavailability, making it a candidate for further pharmacological studies.

化学反应分析

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The imidazolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted imidazolidines, and various oxo compounds.

科学研究应用

Medicinal Chemistry

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively:

- Protein Degradation : The compound is classified under protein degrader building blocks, indicating its use in developing drugs that can selectively degrade specific proteins involved in diseases . This mechanism can be crucial for targeting cancer cells or misfolded proteins associated with neurodegenerative diseases.

Biochemical Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors or modulators:

- Enzyme Activity Modulation : A study highlighted the purification and characterization of desulfhydrase enzymes that utilize similar compounds in metabolic pathways related to ergothioneine utilization in Burkholderia species. This indicates its role in microbial metabolism and potential applications in biocatalysis .

Materials Science

The compound's unique properties may also lend themselves to applications in materials science:

- Polymer Chemistry : Given its ability to form stable bonds and its structural attributes, it can be utilized in synthesizing new polymeric materials or as a modifier in existing polymers to enhance their properties.

Case Study 1: Protein Degrader Development

Researchers have explored the synthesis of small molecules based on this compound for developing targeted protein degradation strategies. These molecules show promise in selectively degrading proteins implicated in various cancers, providing a novel therapeutic approach that circumvents traditional drug resistance mechanisms.

Case Study 2: Enzyme Characterization

A recent study focused on the enzyme desulfhydrase from Burkholderia sp. HME13 demonstrated how derivatives of this compound can influence enzymatic activity. The findings suggest that these compounds could be pivotal in understanding microbial metabolism and developing biotechnological applications for waste treatment or bioremediation .

Comparative Analysis Table

作用机制

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

相似化合物的比较

Table 1: Comparative Properties of Selected Analogs

生物活性

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, also known by its chemical identifier CAS 43189-50-0, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C7H10N2O4

- Molecular Weight : 186.17 g/mol

- Structure : The compound features a propanoic acid backbone with an imidazolidinone moiety that contributes to its biological activity.

Research indicates that this compound exhibits several biological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of cellular pathways involved in apoptosis and proliferation. Specifically, it has been shown to interact with c-Met signaling pathways, which are crucial in cancer cell proliferation and metastasis .

- Antimicrobial Properties : The compound demonstrates potential antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit metabolic functions .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of this compound, suggesting it may offer protection against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Anticancer Research

A study investigating the effects of this compound on cancer cell lines revealed significant reductions in cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation pathways. This suggests that the compound could serve as a lead for developing new anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Caspase activation |

Antimicrobial Studies

In vitro tests showed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results indicate a promising avenue for further development as an antimicrobial agent.

常见问题

Q. What are the key physicochemical properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, and how are they determined experimentally?

The molecular formula is C₇H₁₀N₂O₄ (inferred from structurally related imidazolidinone derivatives in ). Key properties include solubility in polar solvents (e.g., DMSO or ethanol) and thermal stability (melting point determination via differential scanning calorimetry). Characterization typically involves:

Q. What synthetic routes are reported for imidazolidinone derivatives, and how can they be adapted for this compound?

A generalized method involves cyclization reactions of substituted urea derivatives with α-keto acids. For example:

- Step 1 : React 4-methylurea with a propanoic acid derivative under reflux in DMSO.

- Step 2 : Purify via recrystallization (e.g., water-ethanol mixture) to isolate the product.

- Yield optimization : Adjust stoichiometry, solvent polarity, and reaction time (typical yields: 50–65%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways. For instance:

- Reaction path search : Simulate cyclization steps to determine activation barriers.

- Solvent effects : Predict solvent interactions using COSMO-RS models to enhance yield.

- Machine learning : Train models on existing imidazolidinone synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Q. What strategies are effective for evaluating the biological activity of this compound?

- In vitro assays : Test enzyme inhibition (e.g., urease or proteases) due to the imidazolidinone ring’s potential as a pharmacophore.

- Cellular toxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess biocompatibility.

- ADMET profiling : Predict pharmacokinetics using software like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。